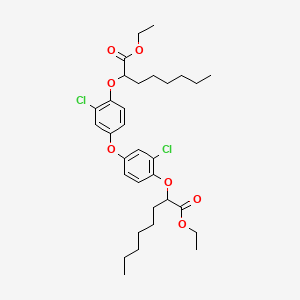![molecular formula C15H20O2 B14489164 2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione CAS No. 65817-29-0](/img/structure/B14489164.png)
2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)spiro[55]undeca-2,7-diene-1,9-dione is a complex organic compound belonging to the spiro[55]undecane family This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a diketone precursor in the presence of a strong acid catalyst can lead to the formation of the spirocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the diketone functionalities to diols or other reduced forms.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated compounds, while reduction can produce diols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different substituents.
Spiro[5.5]undeca-1,8-diene: A related compound with a similar core structure but different functional groups.
Uniqueness
2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its spirocyclic structure contributes to its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65817-29-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylspiro[5.5]undeca-3,10-diene-5,9-dione |
InChI |
InChI=1S/C15H20O2/c1-10(2)13-5-4-11(3)14(17)15(13)8-6-12(16)7-9-15/h4,6,8,10,13H,5,7,9H2,1-3H3 |
InChI Key |
VXNVGWMONRDKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C2(C1=O)CCC(=O)C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


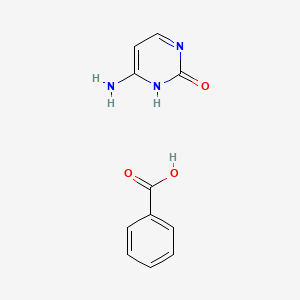
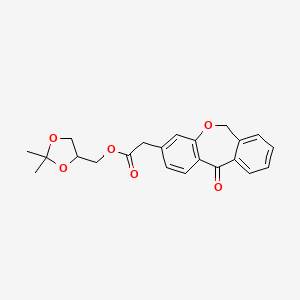
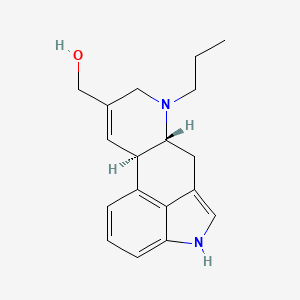
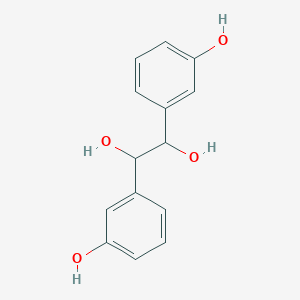

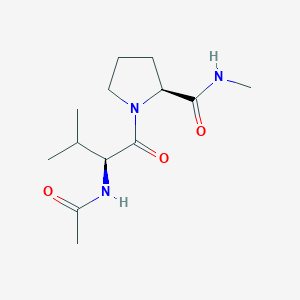


![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)


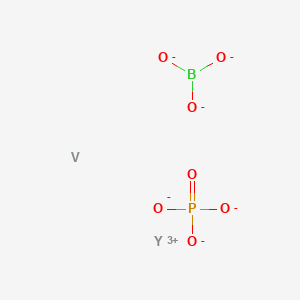
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
